Hydroxychloroquine Acid
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Overview
Description
Hydroxychloroquine Acid is a derivative of chloroquine, belonging to the class of 4-aminoquinolines. It is widely known for its use as an antimalarial medication and has been employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxychloroquine Acid can be synthesized through several methods. One common approach involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst . The reaction typically requires controlled conditions, such as maintaining a specific temperature and pH level.
Industrial Production Methods: In industrial settings, the production of this compound involves a series of steps to ensure high purity. The process includes the selective removal of impurities using specific reactants and solvents, followed by hydrolysis and crystallization . The final product is obtained through careful isolation and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Hydroxychloroquine Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Hydroxychloroquine Acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes.
Medicine: this compound is extensively studied for its potential therapeutic effects in treating diseases such as malaria, autoimmune disorders, and viral infections
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Hydroxychloroquine Acid is often compared with other 4-aminoquinoline derivatives, such as chloroquine and quinacrine . While these compounds share similar structures and mechanisms of action, this compound is known for its lower toxicity and better safety profile . This makes it a preferred choice in clinical settings for treating autoimmune diseases and malaria.
Comparison with Similar Compounds
- Chloroquine
- Quinacrine
- Amodiaquine
- Primaquine
Hydroxychloroquine Acid stands out due to its unique combination of efficacy and safety, making it a valuable compound in both research and clinical applications.
Properties
Molecular Formula |
C18H24ClN3O3 |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
2-[(7-chloroquinolin-4-yl)amino]-5-[ethyl(2-hydroxyethyl)amino]pentanoic acid |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25) |
InChI Key |
NGIQEFDBCXQPBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO |
Origin of Product |
United States |
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